molecular formula C11H13FO3 B1437829 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one CAS No. 1019625-48-9

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one

Cat. No.: B1437829
CAS No.: 1019625-48-9
M. Wt: 212.22 g/mol
InChI Key: IPRCBBQWTRWQNI-UHFFFAOYSA-N
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Description

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one is an aromatic ketone featuring a fluorine atom at the ortho position and a 2-methoxyethoxy substituent at the para position relative to the acetyl group. This compound belongs to a broader class of acetophenone derivatives, which are widely studied for their applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRCBBQWTRWQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Mediated Fluorination of Diazoketones

One of the most effective methods for synthesizing fluorinated aromatic ketones such as 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one involves rhodium-catalyzed oxyfluorination of diazoketones. This method was reported in a study focusing on fluorobenziodoxole-mediated transformations:

  • Starting Materials : The synthesis begins with the preparation of diazoketones from the corresponding acyl chlorides. Diazoketones are synthesized by the reaction of benzoyl chlorides with (trimethylsilyl)diazomethane in the presence of triethylamine in acetonitrile at 0 °C under argon atmosphere. The reaction mixture is then warmed to room temperature and stirred until complete consumption of benzoyl chloride.

  • Fluorination Reaction : The diazoketone is reacted with fluorobenziodoxole in the presence of a rhodium catalyst, Rh2(OPiv)4 (1 mol%), and trimethyl orthoformate as solvent under argon. The diazoketone solution is added dropwise at room temperature, and the reaction proceeds for an additional 10 minutes.

  • Purification : The crude product is purified by column chromatography on silica gel using an ether/n-pentane solvent system to afford the fluorinated ketone as a white solid.

  • Yields and Characterization : For related compounds, yields around 20% have been reported. The product is characterized by melting point, thin-layer chromatography (TLC), and NMR spectroscopy, confirming the structure and purity.

Step Reagents/Conditions Outcome/Notes
Diazoketone synthesis Acyl chloride, (trimethylsilyl)diazomethane, triethylamine, MeCN, 0 °C to RT Diazoketone intermediate formed
Fluorination Diazoketone, fluorobenziodoxole, Rh2(OPiv)4 (1 mol%), trimethyl orthoformate, Ar atmosphere, RT Fluorinated ketone formed
Purification Column chromatography (SiO2, Et2O/n-pentane) Pure this compound obtained

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Rhodium-mediated fluorination Diazoketones, fluorobenziodoxole, Rh2(OPiv)4, trimethyl orthoformate, Ar atmosphere, RT High selectivity for fluorination; well-characterized Moderate yields (~20%); requires handling of diazoketones and expensive catalyst
Photoredox catalysis Styrene derivatives, 4DPAIPN photocatalyst, violet LED, dry DMSO, Ar atmosphere, 25 °C Mild conditions; operationally simple; scalable Indirect method; specific compound synthesis not confirmed

Research Findings and Notes

  • The rhodium-catalyzed method provides a direct route to fluorinated ketones via diazoketone intermediates, leveraging the high reactivity of diazo compounds and the selectivity of rhodium catalysts.

  • Diazoketone intermediates are typically synthesized from acyl chlorides, which are accessible from aromatic precursors bearing the desired substitution pattern, such as the 2-fluoro-6-(2-methoxyethoxy)phenyl group.

  • The purification by flash chromatography and characterization by NMR and melting point determination ensure the structural integrity of the product.

  • Photoredox catalysis represents an emerging area for fluorinated ketone synthesis, though further adaptation is needed to apply it specifically to this compound.

Chemical Reactions Analysis

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxyethoxy groups may play a role in binding affinity and specificity, influencing the compound’s biological activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and observed properties:

Compound Name Substituent Melting Point (°C) Key Properties/Applications References
1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one 2-methoxyethoxy (ortho/para) Not reported Inferred solubility due to ether group; potential PDE4 inhibitor activity (analogous to 8c)
1-(2-Fluoro-6-(trifluoromethyl)phenyl)ethan-1-one Trifluoromethyl (ortho/para) Not reported Electron-withdrawing group increases reactivity; potential use in agrochemicals
1-(4-(2-Methoxyethoxy)phenyl)ethan-1-one (8c) 2-methoxyethoxy (para) 63.7–64.2 PDE4 inhibitor; synthesized in 92% yield via Claisen-Schmidt condensation
1-(2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one 3-methylpyrazol-1-yl (ortho) Not reported Heterocyclic substituent may enhance biological activity (e.g., kinase inhibition)
1-(4-(Piperidin-1-yl)phenyl)ethan-1-one Piperidin-1-yl (para) Not reported Used in enaminone synthesis; targets neurological pathways
1-(4-((2-Chlorophenyl)thio)phenyl)ethan-1-one 2-chlorophenylthio (para) Not reported Synthesized via visible-light-promoted C–S coupling; utility in materials science

Electronic and Physical Properties

  • Electron-Donating vs. In contrast, trifluoromethyl (CF₃) in the analog withdraws electrons, increasing electrophilicity of the ketone group and enhancing reactivity toward nucleophiles. Sulfoximinyl derivatives (e.g., from ) exhibit high melting points (~137°C) due to strong dipole-dipole interactions and hydrogen bonding, whereas alkoxy-substituted analogs (e.g., 8c) have lower melting points (~64°C), suggesting weaker intermolecular forces .
  • Solubility and Lipophilicity :

    • Longer alkoxy chains (e.g., 4-methoxybutoxy in compound 8d ) increase lipophilicity, which may improve membrane permeability in drug design. The 2-methoxyethoxy group balances polarity and hydrophobicity, making it suitable for aqueous and organic reaction conditions.

Biological Activity

1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one is a synthetic organic compound with the molecular formula C11_{11}H13_{13}FO3_3 and a molecular weight of 212.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of enzymatic interactions and metabolic pathways. The presence of fluorine and methoxyethoxy groups in its structure may contribute to its unique biological properties.

The synthesis of this compound typically involves the reaction of 2-fluoro-6-(2-methoxyethoxy)benzaldehyde with appropriate reagents under controlled conditions, often utilizing solvents like ethanol or methanol. The introduction of the ethanone group is crucial for its reactivity and biological activity.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes or receptors. The functional groups present in the compound may influence its binding affinity and specificity, thereby affecting various metabolic pathways. This compound's unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules, which may have additional biological implications.

Enzyme Interactions

Research indicates that this compound can be utilized in studies involving enzyme interactions. Its ability to modulate enzyme activity could have implications for drug development, particularly in targeting metabolic disorders.

Case Studies

In a comparative study involving fluorinated compounds, derivatives similar to this compound exhibited varying degrees of efficacy in cellular respiration assays, which are indicative of mitochondrial uncoupling activity. For example, compounds with similar fluorinated structures were tested in L6 rat myoblast cells, revealing significant increases in oxygen consumption rates (OCR), a measure of metabolic activity.

Research Findings

Recent findings suggest that modifications to the phenyl ring can significantly alter the biological activity of related compounds:

  • Fluorinated Analog Studies : Research has shown that fluorinated analogs exhibit enhanced metabolic stability and efficacy in various biological assays.
  • Structure-Activity Relationship (SAR) : The inclusion of different substituents on the phenyl ring influences both the potency and selectivity of these compounds against specific targets.

Summary Table of Related Compounds

Compound Name CAS Number Similarity
1-(2-Fluoro-6-methoxyphenyl)ethanone120484-50-60.95
1-(2-Fluoro-5-hydroxyphenyl)ethanone145300-04-50.88
2-Fluoro-6-methoxybenzaldehyde146137-74-80.90

Q & A

Q. Critical Conditions :

StepReagents/ConditionsPotential Side Reactions
FluorinationSelectfluor™, DCM, 40°COver-fluorination at competing sites
EtherificationNaH, 2-methoxyethanol, THFElimination to form alkenes
AcylationAcetyl chloride, AlCl₃, 0°CRing deactivation via over-substitution

Advanced: How can researchers optimize the yield and purity of this compound when competing side reactions occur?

Methodological Answer:

  • Reaction Monitoring : Use inline FTIR or HPLC to track intermediate formation (e.g., detect premature acetylation) .
  • Temperature Gradients : For etherification, gradual warming (0°C → RT) reduces elimination byproducts .
  • Protecting Groups : Temporarily block reactive sites (e.g., -OH groups) with TBSCl before fluorination to direct regioselectivity .
  • Workup Strategies : Liquid-liquid extraction with ethyl acetate/water (3:1) removes polar impurities, followed by silica gel chromatography (hexane:EtOAc = 4:1) .

Basic: What spectroscopic techniques confirm the structure, and what key signatures are expected?

Methodological Answer:

  • NMR :
    • ¹H NMR : A singlet at δ 2.6 ppm (acetyl CH₃), doublets for aromatic protons (δ 6.8–7.5 ppm), and splitting patterns for -OCH₂CH₂O- (δ 3.4–4.1 ppm) .
    • ¹³C NMR : Carbonyl at δ 205–210 ppm, fluorinated aromatic carbons at δ 115–125 ppm (¹JCF ≈ 245 Hz) .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretch at ~1220 cm⁻¹ .
  • X-ray Crystallography : Dihedral angles between the methoxyethoxy chain and aromatic plane (~55–65°) confirm steric effects .

Advanced: How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Source Validation : Cross-check compound purity (≥98% by HPLC) and storage conditions (e.g., degradation under light vs. dark at 4°C) .
  • Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO ≤0.1%) .
  • Meta-Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronic effects vs. bioavailability) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles; conduct reactions in a fume hood .
  • Toxicity Mitigation :
    • Inhalation Risk : Use NIOSH-approved respirators if airborne particles are detected .
    • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .
  • Storage : In amber vials under argon at -20°C to prevent hydrolysis .

Advanced: How to assess stability under experimental conditions and mitigate degradation?

Methodological Answer:

  • Accelerated Stability Testing :

    ConditionDegradation PathwayMitigation
    pH < 3Hydrolysis of ether linkageBuffer at pH 6–7
    UV ExposureRadical formationUse UV-filter glassware
    >40°CKetone oxidationStore at -20°C
  • LC-MS Monitoring : Track degradation products (e.g., fluoro-phenol derivatives) and adjust reaction timelines .

Advanced: What mechanistic insights explain the reactivity of methoxyethoxy and fluoro substituents?

Methodological Answer:

  • Electrophilic Substitution :
    • Fluoro Group : Strong -I effect deactivates the ring, directing incoming electrophiles meta .
    • Methoxyethoxy : +M effect activates the ortho/para positions, creating regiochemical competition .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show charge density at C-4 is highest, favoring acylation there .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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